molecular formula C10H5ClF3NO B6294072 5-(4-chloro-3-(trifluoromethyl)phenyl)oxazole CAS No. 2379322-13-9

5-(4-chloro-3-(trifluoromethyl)phenyl)oxazole

Cat. No.: B6294072
CAS No.: 2379322-13-9
M. Wt: 247.60 g/mol
InChI Key: IRGCJCUHZRQINX-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-(trifluoromethyl)phenyl)oxazole is a heterocyclic compound featuring an oxazole core substituted with a 4-chloro-3-(trifluoromethyl)phenyl group. The oxazole ring, a five-membered aromatic structure containing one oxygen and one nitrogen atom, is known for its electron-withdrawing properties and role in medicinal chemistry. The trifluoromethyl (–CF₃) and chloro (–Cl) substituents on the phenyl ring enhance the compound’s lipophilicity and metabolic stability, making it a candidate for agrochemical and pharmaceutical applications .

The chloro and trifluoromethyl groups likely influence reactivity in cross-coupling reactions, as seen in related triazole and pyrazole derivatives .

Properties

IUPAC Name

5-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-8-2-1-6(9-4-15-5-16-9)3-7(8)10(12,13)14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGCJCUHZRQINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CO2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagent Stoichiometry

The patented synthesis begins with the cyclization of α-p-chlorophenyl glycine in the presence of trifluoroacetic acid (TFA), triethylamine (TEA), and solid phosgene. The reaction proceeds via nucleophilic acyl substitution, where TFA activates the glycine derivative, enabling phosgene to facilitate oxazole ring formation. Key stoichiometric ratios include:

  • α-p-Chlorophenyl glycine : TFA : TEA : Phosgene = 185 : 110–230 : 100–155 : 220–300 (by mass).

Optimal reagent proportions ensure minimal side reactions, such as over-acylation or dimerization. For instance, excess TFA (>110% mass ratio) accelerates cyclization but risks hydrolyzing intermediates, while insufficient TFA (<110%) prolongs reaction times.

Solvent Selection and Temperature Control

Solvents play a critical role in reaction efficiency and product isolation. Aromatic hydrocarbons (toluene, xylene) or chlorinated solvents (dichloroethane) are preferred due to their inertness and immiscibility with water during extraction. The reaction temperature is maintained at 55–70°C during phosgene addition to balance reaction kinetics and thermal stability of intermediates.

Table 1: Solvent and Temperature Impact on Yield and Purity

SolventTemperature (°C)Yield (%)Purity (%)
Toluene7095.095.1
Xylene6095.495.8
Dichloroethane6594.895.2

Data derived from patented examples demonstrate toluene’s superiority in maximizing yield and purity.

Process Optimization and Scalability

Reaction Monitoring and Endpoint Determination

Liquid-phase sampling monitors α-p-chlorophenyl glycine depletion, with reactions terminated when residual glycine falls below 0.5%. This ensures complete conversion and avoids side-product accumulation.

Scaling to Industrial Production

Pilot-scale trials (e.g., 1.85 kg glycine feed) confirm consistent yields (~95%) and purity (>95%) under optimized conditions. Key scalability factors include:

  • Mixing efficiency : High-shear stirring ensures homogeneous dispersion of immiscible phases.

  • Temperature gradients : Jacketed reactors maintain ±2°C uniformity during exothermic phosgene addition.

Comparative Analysis with Alternative Methods

Condensation Routes

Environmental and Regulatory Considerations

The patented synthesis aligns with green chemistry principles by:

  • Avoiding PCl₃ and related pollutants.

  • Utilizing recyclable solvents (toluene recovery rate: 98%).

  • Generating 30% less wastewater than conventional methods.

Regulatory approvals for this method are pending in the EU and U.S., with preliminary assessments indicating compliance with REACH and TSCA standards .

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

Oxazole rings are susceptible to hydrolysis under acidic or basic conditions. For example:

  • A study on oxazole-based metabolites demonstrated hydrolysis of a 4,5-dihydro-1,2-oxazole derivative to yield a carboxylic acid .

  • Proposed pathway for 5-(4-chloro-3-(trifluoromethyl)phenyl)oxazole :

    • Acidic hydrolysis (e.g., HCl/H₂O) → Ring opening to form a linear amide or carboxylic acid derivative.

    • Base-mediated hydrolysis (e.g., NaOH) → Formation of α-amino ketone intermediates .

Substitution Reactions

The chloro substituent on the phenyl ring enables nucleophilic aromatic substitution (NAS) , particularly under catalytic conditions:

  • Piperazine coupling : Chloro groups in similar trifluoromethylphenyl systems undergo substitution with piperazine derivatives in the presence of Pd catalysts .

    • Example: 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4,6-dimethylpyridin-2-yl)piperazine-1-carbothioamide synthesis .

Table 2: Substitution Reaction Examples

SubstrateNucleophileCatalyst/ConditionsProduct Yield
4-Chloro-2-(trifluoromethyl)phenylPiperazinePd(OAc)₂, Xantphos, K₂CO₃82–89%

Electrophilic Aromatic Substitution (EAS)

The electron-deficient oxazole ring directs electrophiles to specific positions:

  • Nitration/Sulfonation : Limited reactivity due to deactivation by the trifluoromethyl group.

  • Halogenation : Chlorine or bromine may substitute at the oxazole’s 2- or 4-positions under radical initiation .

Cross-Coupling Reactions

The chloro group facilitates palladium-catalyzed cross-coupling :

  • Suzuki-Miyaura coupling : Reaction with arylboronic acids to form biaryl derivatives .

  • Buchwald-Hartwig amination : Introduction of amine groups .

Functionalization of the Trifluoromethyl Group

The CF₃ group is typically inert but can participate in:

  • Radical reactions : Under UV light or peroxides, CF₃ may undergo H-abstraction or coupling .

  • Nucleophilic displacement : Rare, except under extreme conditions (e.g., strong bases) .

Stability and Degradation

  • Thermal stability : Decomposition above 200°C, releasing HF and CO₂ .

  • Photolytic degradation : UV exposure leads to cleavage of the oxazole ring .

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that yield biologically active molecules. For instance, oxazole derivatives are known to exhibit anti-inflammatory and anticancer properties, making 5-(4-chloro-3-(trifluoromethyl)phenyl)oxazole a candidate for further drug development studies .

Antimicrobial Activity

Research indicates that compounds containing oxazole rings can possess antimicrobial properties. The incorporation of the trifluoromethyl group may enhance this activity, providing a pathway for developing new antimicrobial agents. Studies have shown that oxazole derivatives can effectively inhibit the growth of various bacterial strains .

Pesticide Development

This compound serves as an important intermediate in the synthesis of chlorfenapyr, a novel insecticide. Chlorfenapyr is effective against a broad spectrum of pests, including those resistant to other pesticides. The compound’s synthesis method is environmentally friendly, producing less waste and avoiding harmful phosphorus-containing byproducts .

Herbicides

The compound's structural features may also contribute to the development of new herbicides. Research into trifluoromethyl-substituted compounds has shown promising results in herbicidal activity, which could lead to more effective agricultural products that manage weed resistance .

Reaction Mechanisms

Understanding the reaction mechanisms involved in synthesizing this compound is crucial for optimizing its production and enhancing its applications. Studies have detailed catalytic processes that promote efficient transformations, emphasizing the role of Lewis acids in facilitating cycloisomerization reactions .

Mechanism of Action

The mechanism of action of 5-(4-chloro-3-(trifluoromethyl)phenyl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Analogs and Their Properties
Compound Name CAS No. Molecular Formula Purity (%) Key Substituents
5-(4-Chloro-3-(trifluoromethyl)phenyl)oxazole C₁₀H₅ClF₃NO 4-Cl, 3-CF₃
5-[4-(Trifluoromethyl)phenyl]oxazole 87150-14-9 C₁₀H₆F₃NO >95.0 4-CF₃
5-[3-(Trifluoromethyl)phenyl]oxazole 175205-48-8 C₁₀H₆F₃NO 95 3-CF₃
5-Hydroxy-3-[4-(trifluoromethyl)phenyl]isoxazole 1188228-02-5 C₁₀H₆F₃NO₂ 4-CF₃, 5-OH

Key Observations :

  • Steric and Polarity Influence: The addition of a chloro group at the 4-position in the target compound introduces steric hindrance and enhances polarity, which may reduce solubility in nonpolar solvents compared to non-chlorinated analogs .

Structural and Crystallographic Comparisons

and highlight that halogen substituents (Cl, Br) on aryl groups in isostructural thiazole derivatives induce minor conformational adjustments in crystal packing while retaining overall molecular planarity. For example:

  • Compound 4 (4-chlorophenyl) and 5 (4-fluorophenyl) exhibit identical triclinic (P̄1) symmetry but differ in halogen size, leading to subtle packing variations .
  • In oxazole analogs, substituting CF₃ for smaller groups (e.g., –CH₃) would similarly affect intermolecular van der Waals interactions and melting points .

Biological Activity

5-(4-chloro-3-(trifluoromethyl)phenyl)oxazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the oxazole family and is characterized by a chlorinated phenyl ring and a trifluoromethyl group. Its molecular formula is C11H7ClF3N2OC_{11}H_{7}ClF_{3}N_{2}O, with a molecular weight of approximately 275.65 g/mol. The presence of the trifluoromethyl group enhances its chemical reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. In silico studies suggest that it may inhibit proteins involved in inflammatory responses, such as aquaporin-4, indicating its potential utility in treating conditions like lung diseases.

The mechanism of action involves:

  • Binding to Enzymes/Receptors : The compound interacts with specific molecular targets, altering their activity.
  • Non-Covalent Interactions : These include hydrogen bonds and π–π stacking interactions with protein residues, which may enhance its biological efficacy .

Biological Activities

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit moderate antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory pathways, which could be beneficial for treating inflammatory diseases.
  • Analgesic Properties : Research has demonstrated that oxazole derivatives can exhibit analgesic effects in animal models through various pharmacological tests .

Study on Analgesic Activity

A study assessed the analgesic effects of oxazole derivatives using the acetic acid-induced writhing test and hot plate test. Results indicated that certain derivatives exhibited significant analgesic activity compared to standard drugs like diclofenac sodium .

Molecular Docking Studies

Molecular docking simulations have been conducted to predict binding affinities against targets involved in pain and inflammation (e.g., COX-1, COX-2). The results indicated favorable interactions that suggest a potential for therapeutic applications in pain management .

Data Tables

Biological Activity Description Reference
AntimicrobialModerate activity against Gram-positive bacteria
Anti-inflammatoryInhibition of proteins related to inflammation
AnalgesicSignificant pain relief in animal models

Q & A

Basic: What synthetic methodologies are optimal for preparing 5-(4-chloro-3-(trifluoromethyl)phenyl)oxazole, and how can yield improvements be systematically evaluated?

Answer:
The synthesis of oxazole derivatives typically involves cyclization reactions. For this compound, General Method 4 (used for analogous thiadiazoles/oxadiazoles) can be adapted:

Precursor preparation : Start with 4-chloro-3-(trifluoromethyl)benzohydrazide.

Cyclization : React with appropriate carbonyl sources (e.g., triethyl orthoformate) under reflux in anhydrous solvents (e.g., POCl₃ or DMF) to form the oxazole ring .

Yield optimization : Test variables like reaction time (12–24 hours), temperature (80–120°C), and catalyst loading (e.g., p-toluenesulfonic acid). Monitor purity via TLC and HPLC.
Data comparison : In analogous syntheses, yields ranged from 8% (unoptimized) to >30% after parameter adjustments. Use Design of Experiments (DoE) to identify critical factors .

Advanced: How can structural discrepancies in NMR data for this compound derivatives be resolved across studies?

Answer:
Discrepancies often arise from impurities, tautomerism, or solvent effects. Methodological approaches include:

  • 2D NMR (HSQC, HMBC) : Confirm connectivity and assign peaks unambiguously. For example, the oxazole proton typically appears at δ 8.0–8.5 ppm in CDCl₃, but shifts in DMSO-d₆ due to hydrogen bonding .
  • X-ray crystallography : Resolve tautomeric forms (e.g., oxazole vs. oxazolium).
  • Control experiments : Compare spectra under identical conditions (solvent, concentration) to isolate solvent-induced shifts .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl groups (δ ~120–125 ppm in ¹³C).
  • LCMS : Confirm molecular ion peaks ([M+H]⁺ expected at m/z 278.0) and rule out byproducts.
  • FT-IR : Detect oxazole ring vibrations (C=N stretch at 1600–1650 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

Answer:

  • Core modifications : Synthesize analogs with substituent variations (e.g., replacing Cl with F or CF₃ with CH₃) to assess electronic effects.
  • Biological assays : Test against targets like carbonic anhydrase isoforms (CAH1, CAH2) or kinases (e.g., VEGFR, as seen in Sorafenib analogs) .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to active sites, leveraging the oxazole’s π-π stacking potential .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Thermal stability : Conduct accelerated degradation studies (40–60°C for 1–4 weeks) and monitor via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products (e.g., hydrolyzed oxazole rings).
  • Solution stability : Test in DMSO, ethanol, and buffered solutions (pH 3–9) to identify pH-sensitive decomposition .

Advanced: How can contradictory data on the reactivity of this compound in cross-coupling reactions be analyzed?

Answer:
Contradictions may stem from catalyst systems or steric hindrance from the trifluoromethyl group.

  • Palladium catalysis : Compare Buchwald-Hartwig amination (Pd₂(dba)₃/XPhos) vs. Suzuki-Miyaura (Pd(PPh₃)₄) efficiencies.
  • Steric maps : Generate DFT-based steric maps to evaluate accessibility of the oxazole’s C-2/C-5 positions for coupling .
  • Control reactions : Use model substrates (e.g., unsubstituted oxazole) to isolate electronic vs. steric effects .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

  • Column chromatography : Use silica gel with hexane/EtOAc (4:1 to 1:1 gradient).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
  • HPLC : Employ reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) for analytical-scale purity checks .

Advanced: How can computational methods predict the metabolic fate of this compound?

Answer:

  • In silico tools : Use MetaSite or GLORYx to identify likely Phase I/II metabolism sites (e.g., oxazole ring oxidation or glucuronidation).
  • Docking with CYP450 isoforms : Model interactions with CYP3A4/2D6 to predict hydroxylation or dehalogenation pathways .
  • In vitro validation : Perform microsomal stability assays (human liver microsomes) with LC-MS/MS metabolite profiling .

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